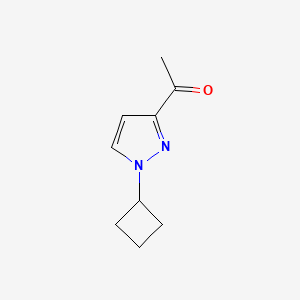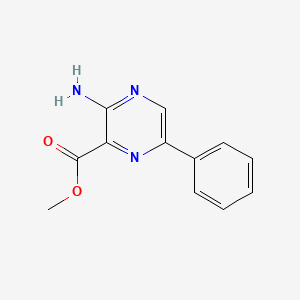
Methyl 3-amino-6-phenylpyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-amino-6-phenylpyrazine-2-carboxylate” is a chemical compound with the formula C12H11N3O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves several steps. First, palladium (II) acetate and 1,1’-bis (diphenylphosphino)-ferrocene are combined in dimethylformamide under nitrogen and heated to 50°C for 20 minutes . Then, the pyrazine, boronic acid, and triethylamine are added . The reaction is heated to 90°C for 12 hours and allowed to cool to room temperature . The DMF is removed by rotary evaporation . The crude reaction mixture is dissolved in chloroform and washed twice with 1N aq. HCl and then twice with saturated aq. NaHCO3 solution . The organic layer is dried over sodium sulfate, filtered, and concentrated . The material is purified by silica gel chromatography using 100% chloroform as eluent .作用機序
The mechanism of action of Methyl 3-amino-6-phenylpyrazine-2-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in the development of various diseases. Additionally, this compound has been shown to have antioxidant properties, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-microbial properties and can inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using Methyl 3-amino-6-phenylpyrazine-2-carboxylate in lab experiments is its potential therapeutic applications. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high doses and may cause adverse effects in animal models.
将来の方向性
There are several future directions for the research of Methyl 3-amino-6-phenylpyrazine-2-carboxylate. One potential direction is the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound may have potential applications in the development of new anti-inflammatory and anti-microbial agents. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成法
Methyl 3-amino-6-phenylpyrazine-2-carboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-aminopyrazine-2-carboxylic acid with methyl chloroformate and triethylamine. This reaction results in the formation of this compound.
科学的研究の応用
Methyl 3-amino-6-phenylpyrazine-2-carboxylate has been extensively studied for its potential applications in pharmaceutical research. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been used in the development of new anti-inflammatory and anti-microbial agents.
特性
IUPAC Name |
methyl 3-amino-6-phenylpyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)10-11(13)14-7-9(15-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVQRVZLKXYWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide](/img/structure/B2979665.png)

![4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)

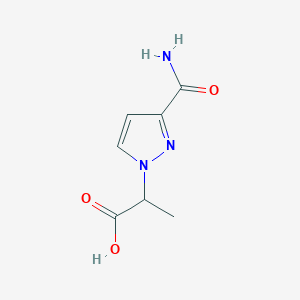
![{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2979674.png)
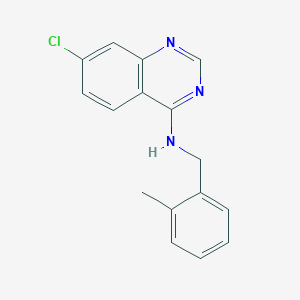
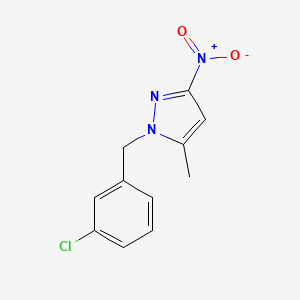

![2-[(3-Chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2979678.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2979680.png)
![4-[[2-[(4,5-Difluoro-2-methylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2979681.png)

